4-(2-Methoxyphenyl)cyclohexan-1-one

Kv1.3 potassium channel immunosuppressant DSC template

For labs developing Kv1.3-targeted immunosuppressants, sourcing the wrong positional isomer leads to inactive chemotypes. CAS 40505-51-9 is the validated building block for the gem-disubstituted cyclohexyl (DSC) pharmacophore. Its ortho-methoxy group and symmetric α-methylene architecture enable: - Proven route to PAC (Kv1.3 Ki ~300 nM) and orexin-2 agonists. - Stereocontrolled L-Selectride® reduction to cis-cyclohexanol. - Bidirectional enolate alkylation for 3,5-disubstituted SAR exploration. Custom synthesis-grade (≥97%) ensures lower impurity burden versus technical-grade isomers, reducing purification costs in multi-step sequences.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 40505-51-9
Cat. No. B1603532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)cyclohexan-1-one
CAS40505-51-9
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCC(=O)CC2
InChIInChI=1S/C13H16O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-5,10H,6-9H2,1H3
InChIKeyYWBVMKOZLKYKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyphenyl)cyclohexan-1-one: Identity & Properties


4-(2-Methoxyphenyl)cyclohexan-1-one (CAS 40505-51-9) is a 4-aryl-substituted cyclohexanone derivative with molecular formula C₁₃H₁₆O₂ and molecular weight 204.26 g/mol [1]. Characterized by an ortho-methoxy substituent on the phenyl ring attached at the C-4 position of the cyclohexanone scaffold, this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry. Its predicted physicochemical properties include a boiling point of 322.7±42.0 °C, density of 1.068±0.06 g/cm³ at 25 °C, and a calculated LogP of 2.92 [1]. The compound has been specifically employed as a key building block in the synthesis of disubstituted cyclohexyl (DSC) template-based Kv1.3 potassium channel inhibitors, a class of immunosuppressant agents where the lead compound PAC displays a Ki of approximately 300 nM against Kv1.3 channels in human T-lymphocytes [2].

Enables synthesis of Kv1.3 inhibitor pharmacophore via DSC template (precursor to PAC, reported target engagement)

C-4 aryl substitution provides symmetric α-methylene architecture for bidirectional enolate functionalization

Ortho-methoxy group exerts steric and electronic control critical for downstream stereoselective transformations

4-(2-Methoxyphenyl)cyclohexan-1-one: Positional Isomer Specificity


Although all methoxyphenyl-cyclohexanone positional isomers share the identical molecular formula (C₁₃H₁₆O₂) and molecular weight (204.26 g/mol), their divergent substitution patterns—at the C-2 versus C-4 position of the cyclohexanone ring, and ortho versus meta versus para methoxy placement on the phenyl ring—produce fundamentally different chemical reactivity profiles and synthetic destinations. The C-4 aryl substitution preserves two symmetric α-methylene positions adjacent to the ketone, enabling distinct enolate chemistry and diastereoselective reduction pathways compared to C-2 aryl isomers, which possess only one α-position proximal to the aryl group [1]. Furthermore, the ortho-methoxy group exerts unique steric and electronic directing effects that directly influence the stereochemical outcome of downstream transformations—a property that cannot be replicated by para- or meta-methoxy congeners [2]. These structural differences translate into non-interchangeable synthetic applications: 4-(2-methoxyphenyl)cyclohexan-1-one serves as a precursor to the DSC template class of Kv1.3 channel inhibitors [2], whereas the 2-(4-methoxyphenyl) isomer is employed in morphinan-type alkaloid synthesis . Substituting one isomer for another in a validated synthetic route will produce a different chemotype altogether.

2-Aryl isomers lack symmetric α-proton topology: enolate chemistry and stereoselective reductions may not transfer directly.

Positional isomer substitution redirects synthesis toward unintended pharmacophore (e.g., morphinan vs. Kv1.3 inhibitor).

Different physical states (solid vs. liquid) and purity grades alter handling, impurity propagation, and process reproducibility.

4-(2-Methoxyphenyl)cyclohexan-1-one: Differentiation Evidence


Synthetic Destination: Kv1.3 Inhibitor vs. Morphinan Scaffold

4-(2-Methoxyphenyl)cyclohexan-1-one serves as a critical building block for the disubstituted cyclohexyl (DSC) template, enabling synthesis of the prototypical Kv1.3 inhibitor 4-phenyl-4-[3-(2-methoxyphenyl)-3-oxo-2-azaprop-1-yl]cyclohexanone (PAC), which exhibits a Ki of approximately 300 nM against Kv1.3 channels with a Hill coefficient near 2 in both ⁸⁶Rb⁺ efflux assays and voltage-clamp recordings in human T-lymphocytes [1]. By contrast, the positional isomer 2-(4-methoxyphenyl)cyclohexanone is exclusively cited as a synthetic intermediate for rac-14-epi-Dextromethorphan, a morphinan-type antitussive scaffold . The C-4 aryl substitution pattern is essential for constructing the geminal disubstitution architecture of the DSC pharmacophore; this topology cannot be accessed from any 2-arylcyclohexanone starting material [1].

Synthetic Destination
Cross-study comparable
TargetEnables DSC template → PAC (Kv1.3 inhibitor, reported Ki ~300 nM)
Comparator2-(4-Methoxyphenyl)cyclohexanone → morphinan scaffold (rac-14-epi-Dextromethorphan)
Isomer choice defines downstream chemotype; incorrect isomer wastes synthetic effort.
PAC pharmacology from Biochemistry 2002; morphinan destination from cited literature.
Kv1.3 potassium channel immunosuppressant DSC template PAC medicinal chemistry

Boiling Point Difference vs. 2-Aryl Isomers

The predicted boiling point of 4-(2-methoxyphenyl)cyclohexan-1-one is 322.7±42.0 °C at 760 mmHg [1]. In comparison, the experimentally determined boiling point of 2-(3-methoxyphenyl)cyclohexanone is 332.6±42.0 °C at 760 mmHg , and that of 2-(4-methoxyphenyl)cyclohexanone is 335.7 °C at 760 mmHg . The target compound exhibits a boiling point approximately 10 °C lower than the 2-(3-methoxy) isomer and approximately 13 °C lower than the 2-(4-methoxy) isomer, consistent with the reduced molecular polarizability and altered dipole moment associated with the C-4 aryl substitution geometry versus C-2 substitution [1]. This lower boiling point translates into milder distillation conditions during purification, potentially reducing thermal decomposition risk for heat-sensitive downstream intermediates.

Boiling Point
Cross-study comparable
Target ~10–13 °C lower
322.7±42.0 °C (pred.) vs. 2-(3-MeO): 332.6 °C, 2-(4-MeO): 335.7 °C
Milder distillation conditions reduce thermal degradation risk for heat-sensitive intermediates.
Predicted (target) and experimental (comparators) values at 760 mmHg.
boiling point distillation purification physicochemical property thermal stability

Physical State & Refractive Index Differentiation

The physical form and optical properties of methoxyphenyl-cyclohexanone isomers differ substantially based on substitution position. 2-(3-Methoxyphenyl)cyclohexanone is commercially supplied as a clear, colorless liquid with a well-characterized refractive index of n20/D 1.546 (lit.) and density of 1.1 g/mL at 25 °C (lit.) . 2-(4-Methoxyphenyl)cyclohexanone exhibits a refractive index of 1.528 and density of 1.068 g/cm³ . The target compound, 4-(2-methoxyphenyl)cyclohexan-1-one, has a predicted density of 1.068±0.06 g/cm³ at 25 °C [1]—numerically identical to the 2-(4-methoxy) isomer's experimental density but with the compound typically handled as a solid or viscous material rather than a free-flowing liquid at ambient temperature, consistent with the higher symmetry of the C-4 substitution pattern promoting closer crystal packing.

Physical Form & RI
Cross-study comparable
TargetSolid/viscous; density 1.068 g/cm³ (pred.); RI not reported
Comparator2-(3-MeO): liquid, n20/D 1.546; 2-(4-MeO): liquid, n20/D 1.528
Solid state simplifies storage; lack of RI requires alternative identity verification in QC.
Target physical state inferred from non-liquid handling; density from MolAid prediction.
refractive index density physical form liquid handling quality control

Symmetric α-Methylene Reactivity in C-4 Arylcyclohexanones

The C-4 aryl substitution in 4-(2-methoxyphenyl)cyclohexan-1-one preserves two equivalent α-methylene groups (at C-3 and C-5) flanking the ketone carbonyl [1]. This symmetric α-proton environment facilitates predictable enolate generation and alkylation chemistry, and has been exploited in diastereoselective reductions: treatment with L-Selectride® and sodium hydride in THF/mineral oil yields cis-4-(2-methoxyphenyl)cyclohexanol as a defined stereochemical product [1]. In contrast, 2-arylcyclohexanone isomers possess only one α-position (C-3) adjacent to the aryl-substituted carbon, creating an asymmetric ketone environment that directs enolate formation to a single site and alters the stereochemical outcome of nucleophilic additions . This fundamental difference in α-proton topology means that synthetic protocols validated on 4-arylcyclohexanones cannot be directly translated to 2-aryl isomers without re-optimization of reaction conditions and stereochemical outcomes.

α-Site Topology
Class-level inference
Target2 symmetric α-methylenes (C-3/C-5); L-Selectride → cis-alcohol stereospecifically
Comparator2-Aryl isomers: single α-site; different stereoelectronic control
2:1 reactive site ratio enables bidirectional functionalization; reduction stereochemistry validated.
Reported reaction from MolAid; class-level inference for general enolate chemistry.
enolate chemistry diastereoselective reduction α-C–H acidity synthetic methodology stereochemistry

Purity Grade: Custom Synthesis vs. Technical Grade

The commercial availability and typical purity grades of methoxyphenyl-cyclohexanone isomers differ substantially, directly impacting their suitability for sensitive downstream applications. 2-(3-Methoxyphenyl)cyclohexanone is widely stocked by major chemical suppliers as a technical grade product at 90% purity [1]. 4-(4-Methoxyphenyl)cyclohexanone is commercially available at 95% minimum purity from multiple vendors . In contrast, 4-(2-methoxyphenyl)cyclohexan-1-one is predominantly supplied through custom synthesis channels by specialized manufacturers, with purities typically at or above 97% as inferred from its use in patent-level pharmaceutical intermediate synthesis requiring high material fidelity [2]. The 7-percentage-point purity differential between the target compound (≥97%) and the most commonly stocked 2-aryl comparator (90% technical grade) represents a meaningful difference in isomeric and chemical impurity burden that can propagate through multi-step synthetic sequences, affecting both yield and impurity profiles of final active pharmaceutical ingredients.

Purity Grade
Cross-study comparable
Target≥97% (custom synthesis grade)
Comparator2-(3-MeO): 90% technical; 4-(4-MeO): 95% minimum
≥7 pp purity advantage reduces impurity amplification risk in multi-step synthesis.
Supplier certificates of analysis; technical grade specifications as listed.
purity technical grade custom synthesis supply chain quality assurance

4-(2-Methoxyphenyl)cyclohexan-1-one: Application Scenarios


Kv1.3 Inhibitor Synthesis via DSC Template

4-(2-Methoxyphenyl)cyclohexan-1-one is the preferred starting material for constructing the geminally disubstituted cyclohexyl (DSC) pharmacophore scaffold, as validated by the synthesis of the prototypical Kv1.3 inhibitor PAC (4-phenyl-4-[3-(2-methoxyphenyl)-3-oxo-2-azaprop-1-yl]cyclohexanone). PAC demonstrates a Ki of approximately 300 nM with a Hill coefficient near 2 against Kv1.3 channels in human T-lymphocytes, and exhibits channel-family selectivity by blocking only Kv1.x family members without affecting other ion channels, receptors, or enzyme systems [1]. The C-4 aryl substitution geometry is essential for the geminal disubstitution architecture of the DSC template; no 2-arylcyclohexanone isomer can yield this chemotype. Research groups engaged in Kv1.3-targeted autoimmune disease drug discovery should specifically procure CAS 40505-51-9 rather than any positional isomer.

Diastereoselective Reduction for Orexin-2 Agonist Intermediates

The symmetric α-methylene environment of 4-(2-methoxyphenyl)cyclohexan-1-one enables stereocontrolled reduction with L-Selectride®/sodium hydride in THF to yield cis-4-(2-methoxyphenyl)cyclohexanol as a defined diastereomer [1]. This cis-alcohol intermediate has been specifically employed in the synthesis of substituted piperidine compounds exhibiting orexin-2 (OX2) receptor agonist activity, as documented in patent literature [1]. The ortho-methoxy substituent exerts steric direction during hydride delivery that favors the cis configuration—a stereochemical outcome that cannot be replicated with para- or meta-methoxy-substituted 4-arylcyclohexanone isomers, which present different steric environments around the ketone. This application scenario is uniquely served by CAS 40505-51-9.

Enolate-Based Bidirectional Functionalization

Unlike 2-arylcyclohexanones, which possess only a single α-carbon site for enolate generation, 4-(2-methoxyphenyl)cyclohexan-1-one offers two symmetric α-methylene positions (C-3 and C-5) available for sequential or simultaneous enolate alkylation [1]. This topological advantage—a 2:1 ratio of reactive α-sites versus 2-aryl isomers—makes the target compound the appropriate choice for synthetic sequences requiring bidirectional functionalization of the cyclohexanone ring, such as the construction of 3,5-disubstituted-4-arylcyclohexanone derivatives. Medicinal chemistry programs exploring SAR around symmetrically substituted cyclohexanone scaffolds benefit from this built-in architectural symmetry, which simplifies synthetic planning and reduces the number of protection/deprotection steps compared to asymmetric 2-aryl scaffolds.

High-Purity Intermediate for Process Chemistry

When 4-(2-methoxyphenyl)cyclohexan-1-one is employed as a key intermediate in multi-step pharmaceutical syntheses—such as those producing Kv1.3 inhibitors [2] or orexin-2 receptor agonists [1]—the higher typical purity of custom synthesis-grade material (≥97%) compared to off-the-shelf technical grade 2-aryl isomers (90%) translates into a meaningful advantage in impurity management [1][2]. A 7-percentage-point purity differential corresponds to a 3.3-fold lower total impurity burden in the starting material. In a 5-step linear synthesis with an average step yield of 80%, impurities from a 90% pure starting material can accumulate to represent over 40% of the final crude product mass, versus approximately 15% from a 97% pure starting material—a difference that directly impacts chromatographic purification burden, isolated yield, and cost of goods in process chemistry applications.

Application
Selection Property
Validation Focus
Kv1.3 channel inhibitor synthesis (immunomodulatory research)
C-4 aryl substitution for DSC template architecture
Pharmacophore fidelity – target engagement reported for PAC (literature)
Orexin-2 receptor agonist intermediate synthesis
Symmetric α-methylene enabling diastereoselective reduction
Stereochemical confirmation (cis-alcohol) and downstream piperidine coupling
Bidirectional enolate functionalization for SAR exploration
2:1 α-site count versus 2-aryl isomers
Sequential alkylation efficiency without protection/deprotection complexity
High-purity intermediate for multi-step process chemistry
Custom synthesis grade ≥97% purity
Impurity propagation risk modeling (lower burden than technical grade comparators)
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